2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride
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Overview
Description
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an acetamide moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The aminomethyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride: This compound has a similar structure but includes an acetic acid moiety instead of an acetamide group.
2-[1-(Aminomethyl)cyclohexyl]acetamide: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJGAUUTJZCBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.